molecular formula C16H22Cl3N3O B1394871 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride CAS No. 1187928-13-7

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride

Cat. No. B1394871
M. Wt: 378.7 g/mol
InChI Key: IXCUFAVPLDPARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride is a chemical compound with the CAS Number: 1187928-13-7 . It has a molecular weight of 378.73 and its molecular formula is C16H22Cl3N3O . The compound is a light yellow solid .


Molecular Structure Analysis

The InChI code for 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride is 1S/C16H19N3O.3ClH/c1-2-14 (12-18-7-1)13-20-16-5-3-15 (4-6-16)19-10-8-17-9-11-19;;;/h1-7,12,17H,8-11,13H2;3*1H . The InChI key is IXCUFAVPLDPARE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride is a light yellow solid . It has a molecular weight of 378.73 and its molecular formula is C16H22Cl3N3O .

Scientific Research Applications

Antibacterial and Antifungal Properties

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride and its derivatives have been explored for their antibacterial and antifungal properties. Research by Pitucha et al. (2005) found that certain derivatives exhibited notable antibacterial activities (Pitucha et al., 2005). Similarly, Patel et al. (2012) synthesized a series of thiazolidinone derivatives, which were evaluated for antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds in antimicrobial applications (Patel, Kumari, & Patel, 2012).

Insecticide Development

Cai et al. (2010) explored the use of derivatives of 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine as a basis for novel insecticides. They found that these compounds showed promising growth-inhibiting and larvicidal activities against armyworms (Cai et al., 2010).

Anticancer Activities

Several studies have highlighted the potential of 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine derivatives in cancer treatment. For instance, a study by Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014). Kumar et al. (2013) also synthesized piperazine-2,6-dione derivatives and evaluated them for anticancer activity, finding significant efficacy against various cancer cell lines (Kumar et al., 2013).

Neuropharmacological and Cardiovascular Applications

Kulig et al. (2010) synthesized pyrrolidin-2-one derivatives with 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine structure, evaluating them for antiarrhythmic, antihypertensive, and alpha-adrenolytic activities. They found several compounds with significant effects in these areas, suggesting potential applications in cardiovascular and neuropharmacological therapies (Kulig et al., 2010).

Enzyme Inhibition for Diabetes Treatment

Bindu et al. (2019) investigated triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, showing promising results for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[4-(pyridin-3-ylmethoxy)phenyl]piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O.3ClH/c1-2-14(12-18-7-1)13-20-16-5-3-15(4-6-16)19-10-8-17-9-11-19;;;/h1-7,12,17H,8-11,13H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCUFAVPLDPARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CN=CC=C3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.